tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate is a complex organic compound with a spirocyclic structure. This compound is characterized by the presence of an amino group, a hydroxy group, and a tert-butyl ester group. It is used in various chemical and pharmaceutical applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps. One common method includes the reaction of a suitable spirocyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol, alcohols in the presence of acid catalysts.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of amides or esters.
Scientific Research Applications
tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with target molecules, while the spirocyclic structure provides rigidity and specificity in binding. The compound may act as an enzyme inhibitor or receptor modulator, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate
Uniqueness
tert-Butyl (1R,3R)-1-amino-3-hydroxy-8-azaspiro[45]decane-8-carboxylate is unique due to its specific stereochemistry and the presence of both amino and hydroxy functional groups
Properties
Molecular Formula |
C14H26N2O3 |
---|---|
Molecular Weight |
270.37 g/mol |
IUPAC Name |
tert-butyl (2R,4R)-4-amino-2-hydroxy-8-azaspiro[4.5]decane-8-carboxylate |
InChI |
InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-6-4-14(5-7-16)9-10(17)8-11(14)15/h10-11,17H,4-9,15H2,1-3H3/t10-,11+/m0/s1 |
InChI Key |
ONTBNYSAUZAUTQ-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C[C@H](C[C@H]2N)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(CC2N)O |
Origin of Product |
United States |
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